molecular formula C10H11N3S B13066036 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole

Cat. No.: B13066036
M. Wt: 205.28 g/mol
InChI Key: BVCDQWFBZXOVPL-UHFFFAOYSA-N
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Description

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole is a heterocyclic compound that features both an azetidine ring and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes an industry-oriented green oxidation reaction in a microchannel reactor . This approach is suitable for large-scale production and minimizes the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or benzodiazole moiety is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in the context of antibacterial activity, the compound may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and benzodiazole-containing compounds. Examples include:

Uniqueness

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole is unique due to its combination of an azetidine ring and a benzodiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-(azetidin-3-ylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C10H11N3S/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13)

InChI Key

BVCDQWFBZXOVPL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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